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molecular formula C8H8Br2 B3037043 1,3-Dibromo-2-ethylbenzene CAS No. 41053-30-9

1,3-Dibromo-2-ethylbenzene

Cat. No. B3037043
M. Wt: 263.96 g/mol
InChI Key: FROIOESJRJZRFO-UHFFFAOYSA-N
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Patent
US08378092B2

Procedure details

A three necked round-bottom flask was purged with argon and then filled with dry THF (1.2 I), 1,3-dibromo benzene (121 g, 0.514 mol) and ethyl iodide (95.4 g, 0.611 mol). The mixture was cooled to −78° C. and LDA (64.2 g, 0.697 mol) (2 M in THF/n-heptane/ethylbenzene) was added slowly in a way that the temperature didn't rise above −65° C. After stirring for 2.75 h the reaction was poured onto 11 sat. aq NH4Cl solution and stirred vigorously for 20 min. Extraction with DCM (twice) yielded a colorless oil (167 g) which was used in the next step without further purification
Name
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
121 g
Type
reactant
Reaction Step Three
Quantity
95.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[CH2:9](I)[CH3:10].[Li+].CC([N-]C(C)C)C.[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH2:9][CH3:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
64.2 g
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
121 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
95.4 g
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 2.75 h the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three necked round-bottom flask was purged with argon
CUSTOM
Type
CUSTOM
Details
rise above −65° C
STIRRING
Type
STIRRING
Details
stirred vigorously for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM (twice)

Outcomes

Product
Details
Reaction Time
2.75 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)Br)CC
Measurements
Type Value Analysis
AMOUNT: MASS 167 g
YIELD: CALCULATEDPERCENTYIELD 123.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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